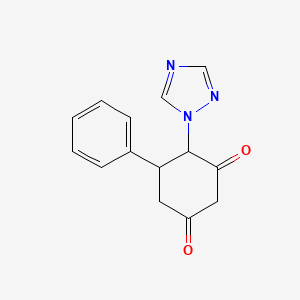

5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Description

Propriétés

IUPAC Name |

5-phenyl-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-11-6-12(10-4-2-1-3-5-10)14(13(19)7-11)17-9-15-8-16-17/h1-5,8-9,12,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHERVNGKLVPCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377245 | |

| Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-84-8 | |

| Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions

5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Applications De Recherche Scientifique

5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, modulating their activity. This interaction can inhibit the function of enzymes or receptors, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing triazole or related heterocyclic systems, focusing on structural variations and associated biological activities.

Triazole Derivatives with Modified Substituents

a) (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile

- Structure : Retains the 5-phenyl-1,2,4-triazole core but replaces the cyclohexanedione with an acetonitrile group.

- Properties : Enhanced electron-withdrawing character due to the nitrile group, improving interactions with biological targets like enzymes. However, reduced solubility compared to the cyclohexanedione analog .

- Activity : Primarily explored in agrochemical applications due to its stability and reactivity.

b) 5-[(1H-1,2,4-Triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione

- Structure : Features dual triazole rings with a thione group, increasing sulfur-mediated interactions.

- Properties: Demonstrates nanomolar inhibition of human epidermal growth factor receptor (hEGFR) due to hydrogen bonding with Met793 residues .

- Comparison : The absence of a cyclohexanedione core limits its conformational rigidity but enhances thione-related redox activity .

Pyrazole and Thiazole Analogs

a) 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

- Structure : Replaces the triazole with a pyrazole ring and incorporates a fluorophenyl group.

- Properties : The pyrazole ring enhances π-π stacking, while fluorine improves metabolic stability.

- Activity : Exhibits anticancer activity, likely due to interactions with hydrophobic pockets in target proteins .

b) Thiazole Derivative A (Unspecified)

- Structure : Combines a thiazole ring with triazole substituents.

- Properties : Thiazole contributes to antimicrobial activity via membrane disruption.

- Comparison : The thiazole-triazole synergy enhances broad-spectrum activity but lacks the cyclohexanedione’s hydrogen-bonding capacity .

Fused Heterocyclic Systems

a) 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

- Structure : Integrates triazole with a thiazole ring and tert-butyl group.

- Properties : The tert-butyl group improves lipophilicity, aiding blood-brain barrier penetration.

- Activity : Investigated for anticancer applications due to dual heterocyclic pharmacophores .

b) 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one

- Structure : Fused triazolo-pyridazine system with a phenyl substituent.

- Properties : The fused core enhances planar rigidity, favoring intercalation with DNA or enzymes.

- Activity : Studied for antidiabetic and antiproliferative effects .

Structural and Functional Analysis Table

Key Differentiators of the Target Compound

- Cyclohexanedione Core : Provides rigidity and hydrogen-bonding sites, enhancing target selectivity compared to flexible analogs like acetonitrile derivatives .

- Triazole Positioning : The 1,2,4-triazole at position 4 enables diverse binding modes, unlike fused systems (e.g., triazolo-pyridazine), which restrict conformational freedom .

- Synergistic Substituents : The phenyl group enhances hydrophobic interactions, while the triazole contributes to metal coordination—features absent in simpler pyrazole or thiazole analogs .

Activité Biologique

5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound (CAS Number: 886361-84-8) is characterized by the presence of a triazole ring and a cyclohexanedione moiety. The compound's molecular formula is C14H13N3O2. It can be synthesized through various methods that typically involve the condensation of appropriate precursors under controlled conditions.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit notable antimicrobial properties. In particular, derivatives of triazoles have been shown to possess activity against a range of bacterial strains. A study demonstrated that 5-phenyl derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. In studies involving human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549), the compound exhibited significant antiproliferative effects. These effects were attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The ability of this compound to scavenge free radicals was assessed through various assays, indicating promising antioxidant properties that could contribute to its therapeutic efficacy .

Case Studies and Research Findings

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity: Triazole compounds often act as enzyme inhibitors. This property may explain their effectiveness against various pathogens and cancer cells.

- Induction of Apoptosis: The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo Studies: To validate the findings from in vitro studies and assess pharmacokinetics.

- Structural Optimization: To enhance potency and selectivity against specific targets.

Q & A

Q. What are the common synthetic routes for preparing 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves cyclocondensation of phenyl-substituted precursors with triazole-forming reagents. Key steps include:

- Cyclocondensation : Reacting 1,3-cyclohexanedione derivatives with hydrazine or phenylhydrazine under reflux conditions (e.g., ethanol, 5–8 hours) to form triazole intermediates .

- Functionalization : Introducing the phenyl group via nucleophilic substitution or coupling reactions. For example, copper-catalyzed Ullmann coupling can attach aryl groups to the triazole ring .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetone/water) is critical for isolating the pure product.

Q. Table 1: Representative Reaction Conditions from Analogous Studies

| Reagent System | Solvent | Temperature/Time | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Ethanol | Reflux, 5 h | 65–70 | |

| CuI, K₂CO₃ | DMF | 100°C, 12 h | 58 |

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Focus on diagnostic peaks:

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H stretch) .

- XRD Validation : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation) resolves bond lengths and angles, confirming regiochemistry of the triazole substituents .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions (DFT) and experimental crystallographic data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in DFT models. To address this:

- Solvent Correction : Include implicit solvent models (e.g., PCM for ethanol) in DFT calculations to better match experimental XRD geometries .

- Conformational Sampling : Perform molecular dynamics simulations to account for flexible cyclohexanedione rings, which may adopt multiple low-energy conformers not captured in static DFT .

- Error Analysis : Use tools like Mercury CCDC to compare RMSD values between computed and experimental structures, refining computational parameters iteratively .

Q. How does the electronic environment of the triazole ring influence reactivity in nucleophilic substitutions?

Methodological Answer: The triazole’s electron-deficient nature (due to adjacent carbonyl groups) enhances susceptibility to nucleophilic attack. Key approaches to study this:

- Hammett Studies : Correlate substituent σ-values with reaction rates. Electron-withdrawing groups on the phenyl ring increase electrophilicity at the triazole C-4 position .

- DFT Analysis : Calculate Fukui indices to identify electrophilic centers. For example, the C-5 position of the triazole may show higher electrophilicity in the presence of electron-withdrawing substituents .

- Kinetic Experiments : Monitor reactions with nucleophiles (e.g., thiols or amines) under varying pH conditions to quantify rate dependencies on electronic effects .

Q. What experimental designs are recommended to assess thermal stability and degradation pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition temperatures. Compare with differential scanning calorimetry (DSC) to detect phase transitions .

- LC-MS Degradation Studies : Expose the compound to accelerated aging (e.g., 40°C/75% RH) and analyze degradation products via high-resolution LC-MS. Look for hydrolytic cleavage of the triazole ring or oxidation of the cyclohexanedione moiety .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to trace oxygen exchange during hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.